molecular formula C13H18N6OS B2594442 4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine CAS No. 2380142-13-0

4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B2594442
CAS No.: 2380142-13-0
M. Wt: 306.39
InChI Key: DTICYQVAJCHXCA-UHFFFAOYSA-N
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Description

4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine is a complex organic compound that features a combination of thiadiazole, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the thiadiazole and piperazine intermediates. The final step involves the coupling of these intermediates with the pyrimidine moiety under controlled conditions. Common reagents used in these reactions include sodium cyanoborohydride in methanol for reductive amination .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized under specific conditions.

    Reduction: The piperazine ring can be reduced using suitable reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the piperazine or pyrimidine rings.

Scientific Research Applications

4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active residues of target proteins . This inhibition can lead to reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-methylpyrimidine is unique due to the presence of the methoxymethyl-thiadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(methoxymethyl)-5-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS/c1-10-7-12(15-9-14-10)18-3-5-19(6-4-18)13-16-11(8-20-2)17-21-13/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTICYQVAJCHXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NS3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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